![molecular formula C11H17N3OS B1437920 (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine CAS No. 1018255-96-3](/img/structure/B1437920.png)
(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine
Descripción general
Descripción
(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine: is a chemical compound that features a piperazine ring substituted with a thienylcarbonyl group and an ethylamine chain
Mecanismo De Acción
Target of Action
Similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been shown to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
Similar compounds have been shown to inhibit ache and buche . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting ache and buche, similar compounds can affect the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, pain perception, and cognitive functions such as memory and learning .
Result of Action
By inhibiting ache and buche, similar compounds can increase the availability of acetylcholine in the synaptic cleft, potentially enhancing cholinergic neurotransmission and affecting cognitive functions such as memory and learning .
Análisis Bioquímico
Biochemical Properties
(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins that are vital for cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression patterns. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s metabolism can also affect its bioavailability and efficacy, which are important considerations for its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s distribution and potential effects in various tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The localization of the compound within cells can influence its interactions with other biomolecules and its overall efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine typically involves the reaction of piperazine derivatives with thienylcarbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) with triethylamine (TEA) as a base . The resulting intermediate is then reacted with ethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate, particularly for its ability to interact with various biological targets .
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products .
Comparación Con Compuestos Similares
(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]methyl)amine: Similar structure but with a methyl group instead of an ethyl group.
(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]propyl)amine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Propiedades
IUPAC Name |
[4-(2-aminoethyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c12-3-4-13-5-7-14(8-6-13)11(15)10-2-1-9-16-10/h1-2,9H,3-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXJIFDYBAHEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


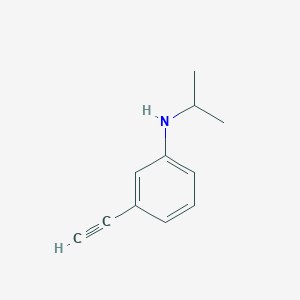
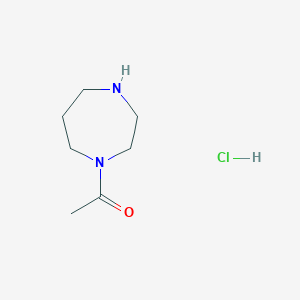


![2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1437847.png)

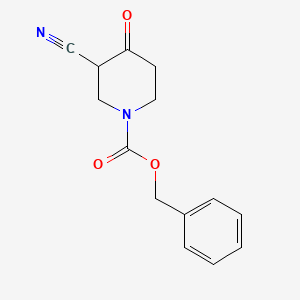
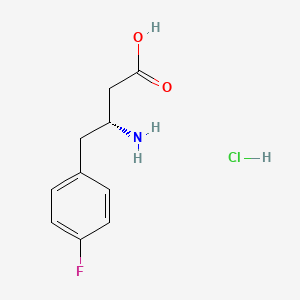
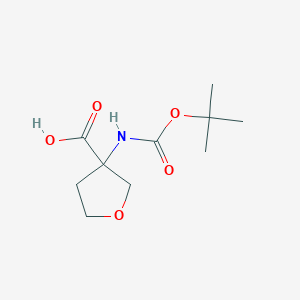



![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B1437858.png)

